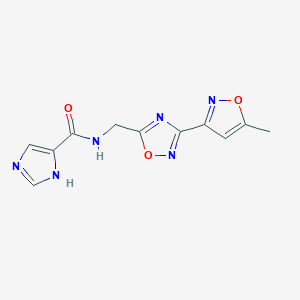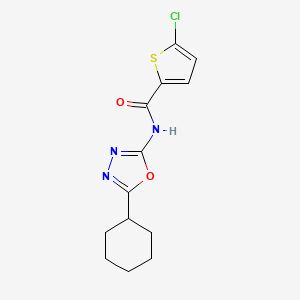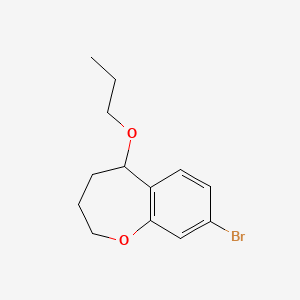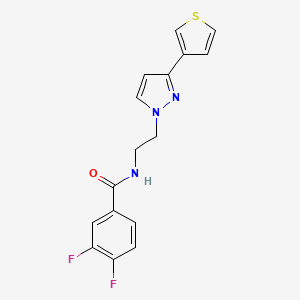![molecular formula C14H14N6O3 B2859451 3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034311-00-5](/img/structure/B2859451.png)
3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, an azetidine ring, and an imidazolidine-2,4-dione moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the 1,2,3-triazole ring might participate in nucleophilic substitution reactions, while the imidazolidine-2,4-dione moiety could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .科学的研究の応用
Synthesis and Spectral Characterisation of Phthalazinone Derivatives
Mahmoud, Abou-Elmagd, Derbala, and Hekal (2012) discussed the synthesis of various phthalazinone derivatives, including those with 1,2,4-Triazol-3-yl and 1H-pyrazol-4-yl, among others, which share structural similarities to the compound . These derivatives were synthesized using different electrophilic reagents, highlighting the versatility of such compounds in chemical synthesis and potential applications in developing new materials or drugs (Mahmoud et al., 2012).
Acylation of Imidazolinones
Ramsh and colleagues (1983) explored the acylation of imidazolinones, which are structurally related to the query compound. Their work on the synthesis of acetamido derivatives of imidazolinones underlines the chemical reactivity and potential for creating a variety of biologically active compounds, indicating the relevance of such structures in medicinal chemistry (Ramsh et al., 1983).
Synthesis of Glycolurils and Their Analogues
Kravchenko, Baranov, and Gazieva (2018) provided an extensive review on the synthesis of glycolurils and their analogues, including imidazolidine-2,4-diones, highlighting their applications in pharmacology, explosives, and supramolecular chemistry. This review emphasizes the importance of the structural motif present in the query compound for a range of scientific applications (Kravchenko et al., 2018).
Synthesis and Anticancer Evaluation of N-benzyl Aplysinopsin Analogs
Penthala, Yerramreddy, and Crooks (2011) described the synthesis of novel N-benzyl aplysinopsin analogs, including imidazolidin-2,4-diones, and evaluated their in vitro cytotoxicity against a panel of human tumor cell lines. This study demonstrates the potential therapeutic applications of compounds with the imidazolidin-2,4-dione core, suggesting a possible research direction for the compound (Penthala et al., 2011).
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with AChE, inhibiting its function . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This interaction is facilitated by the nitrogen atoms of the triazole moiety, which actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning . By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing cholinergic transmission .
Pharmacokinetics
The pharmacokinetic properties of the compound were investigated by predicting its absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The molecular effect of the compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels . This results in enhanced cholinergic transmission, which can have various cellular effects depending on the specific physiological context .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-[2-(benzotriazol-1-yl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c21-12-5-15-14(23)20(12)9-6-18(7-9)13(22)8-19-11-4-2-1-3-10(11)16-17-19/h1-4,9H,5-8H2,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQRBWRIEJMBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3N=N2)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)
![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2859375.png)





![(Z)-N-(6-ethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859384.png)

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2859386.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2859388.png)
![Ethyl 2-[2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859391.png)